molecular formula C8H7N3O2 B12280433 Methyl 5H-pyrrolo[2,3-b]pyrazine-6-carboxylate

Methyl 5H-pyrrolo[2,3-b]pyrazine-6-carboxylate

Cat. No.: B12280433
M. Wt: 177.16 g/mol
InChI Key: UEKLEZOLQYTVEA-UHFFFAOYSA-N
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Description

Preparation Methods

The synthesis of Methyl 5H-pyrrolo[2,3-b]pyrazine-6-carboxylate typically involves cyclization, ring annulation, and cycloaddition reactions. One common method includes the cross-coupling of pyrrole with acyl (bromo)acetylenes, followed by the addition of propargylamine to form N-propargylenaminones. The final step involves intramolecular cyclization catalyzed by cesium carbonate (Cs₂CO₃) in dimethyl sulfoxide (DMSO) . Industrial production methods may vary but generally follow similar synthetic routes with optimizations for scale and yield.

Chemical Reactions Analysis

Methyl 5H-pyrrolo[2,3-b]pyrazine-6-carboxylate undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or add hydrogen atoms.

    Substitution: This reaction can replace one functional group with another. Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO₄), reducing agents like lithium aluminum hydride (LiAlH₄), and nucleophiles for substitution reactions.

Scientific Research Applications

Methyl 5H-pyrrolo[2,3-b]pyrazine-6-carboxylate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Methyl 5H-pyrrolo[2,3-b]pyrazine-6-carboxylate involves its interaction with specific molecular targets, such as kinases. The compound binds to the active site of the kinase, inhibiting its activity and thereby affecting downstream signaling pathways. This inhibition can lead to various biological effects, including anti-inflammatory and antitumor activities .

Comparison with Similar Compounds

Methyl 5H-pyrrolo[2,3-b]pyrazine-6-carboxylate is unique due to its specific structure and biological activities. Similar compounds include:

    Pyrrolo[1,2-a]pyrazine: Known for its antibacterial, antifungal, and antiviral activities.

    6H-pyrrolo[3,4-b]pyrazine: Known for its kinase inhibitory activities. The distinct arrangement of nitrogen atoms in this compound contributes to its unique properties and applications.

Properties

IUPAC Name

methyl 5H-pyrrolo[2,3-b]pyrazine-6-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7N3O2/c1-13-8(12)6-4-5-7(11-6)10-3-2-9-5/h2-4H,1H3,(H,10,11)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UEKLEZOLQYTVEA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC2=NC=CN=C2N1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

177.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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